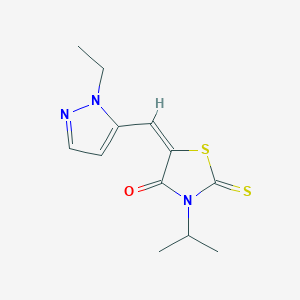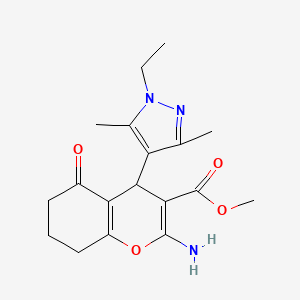![molecular formula C26H23Cl2N3O2S B14930006 1-[1-(2,6-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(3-methylphenyl)-1-(2-phenylethyl)thiourea](/img/structure/B14930006.png)
1-[1-(2,6-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(3-methylphenyl)-1-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-METHYLPHENYL)-N-PHENETHYLTHIOUREA is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
準備方法
The synthesis of N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-METHYLPHENYL)-N-PHENETHYLTHIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine structure, followed by the introduction of the dichlorophenyl and methyphenyl groups through substitution reactions. The final step involves the addition of the phenethylthiourea moiety under controlled conditions to ensure the desired product is obtained with high purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions, leading to the formation of quinones.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
科学的研究の応用
N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-METHYLPHENYL)-N-PHENETHYLTHIOUREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and methyphenyl groups allow it to bind to hydrophobic pockets in proteins, while the phenethylthiourea moiety can form hydrogen bonds with amino acid residues. This binding can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Compared to other similar compounds, N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-METHYLPHENYL)-N-PHENETHYLTHIOUREA stands out due to its unique combination of functional groups and aromatic rings. Similar compounds include:
N-(2,6-Dichlorophenyl)-2-indolinone: Shares the dichlorophenyl group but lacks the pyrrolidine and thiourea moieties.
Indole derivatives: Have similar aromatic structures but different functional groups and biological activities.
This compound’s unique structure provides it with distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
特性
分子式 |
C26H23Cl2N3O2S |
|---|---|
分子量 |
512.4 g/mol |
IUPAC名 |
1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(3-methylphenyl)-1-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C26H23Cl2N3O2S/c1-17-7-5-10-19(15-17)29-26(34)30(14-13-18-8-3-2-4-9-18)22-16-23(32)31(25(22)33)24-20(27)11-6-12-21(24)28/h2-12,15,22H,13-14,16H2,1H3,(H,29,34) |
InChIキー |
GMLGDCRCBBFZIT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=S)N(CCC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=C(C=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14929923.png)
acetate](/img/structure/B14929931.png)
![N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-methylbenzamide](/img/structure/B14929935.png)

![6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14929948.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B14929958.png)
![4-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B14929968.png)
![(5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B14929975.png)
![4-chloro-N'-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide](/img/structure/B14929983.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine](/img/structure/B14929985.png)
![N-{2-[2-(benzyloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide](/img/structure/B14929996.png)


![3a-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxy-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B14930016.png)
